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Compound of Interest

Compound Name:
2-Cyclopropyl-6-methyl-

benzaldehyde

Cat. No.: B8272139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound 2-Cyclopropyl-6-
methyl-benzaldehyde, focusing on its official nomenclature as per the International Union of

Pure and Applied Chemistry (IUPAC) and its molecular structure.

IUPAC Nomenclature
The formal IUPAC name for the compound is 2-cyclopropyl-6-methylbenzaldehyde.

This name is derived from the following structural components:

Benzaldehyde: The parent molecule is a benzene ring substituted with a formyl group (-

CHO).

2-cyclopropyl: A cyclopropyl group is attached to the carbon atom at the second position of

the benzene ring, relative to the primary functional group (the aldehyde).

6-methyl: A methyl group (-CH₃) is attached to the sixth position of the benzene ring.

The numbering of the benzene ring begins at the carbon atom bearing the aldehyde group

(position 1), and proceeds in the direction that gives the substituents the lowest possible

locants.
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Molecular Structure
The chemical structure of 2-cyclopropyl-6-methylbenzaldehyde consists of a central benzene

ring. An aldehyde functional group is attached to the first carbon of the ring. A three-membered

cyclopropyl ring is bonded to the second carbon, and a methyl group is bonded to the sixth

carbon.

Below is a two-dimensional representation of the molecular structure, generated using the

Graphviz DOT language.

Figure 1: 2D structure of 2-cyclopropyl-6-methylbenzaldehyde.

Physicochemical Properties (Predicted)
Due to the lack of extensive experimental data for this specific molecule in public databases,

the following table summarizes predicted physicochemical properties. These values are

computationally derived and should be used as estimates.

Property Predicted Value

Molecular Formula C₁₁H₁₂O

Molecular Weight 160.21 g/mol

XLogP3 2.9

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 2

Exact Mass 160.088815 g/mol

Monoisotopic Mass 160.088815 g/mol

Topological Polar Surface Area 17.1 Å²

Heavy Atom Count 12

Complexity 196
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Experimental Protocols
As of the last update, specific experimental protocols for the synthesis or analysis of 2-

cyclopropyl-6-methylbenzaldehyde are not widely available in peer-reviewed literature.

However, general synthetic routes can be proposed based on established organic chemistry

principles.

A plausible synthetic pathway could involve the formylation of 2-cyclopropyl-6-methylphenol.

The presence of the corresponding phenol, 2-cyclopropyl-6-methylphenol, in chemical

databases suggests its availability as a potential starting material.

Hypothetical Synthetic Workflow:

2-Cyclopropyl-6-methylphenol Formylating Agent
(e.g., Duff or Reimer-Tiemann reaction conditions)

Reaction 2-Cyclopropyl-6-methylbenzaldehydeYields

Click to download full resolution via product page

Figure 2: A potential synthetic pathway for 2-cyclopropyl-6-methylbenzaldehyde.

Further research would be required to optimize reaction conditions and purify the final product.

Characterization would typically involve techniques such as Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the

structure.

To cite this document: BenchChem. [An In-depth Technical Guide on 2-Cyclopropyl-6-methyl-
benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8272139#2-cyclopropyl-6-methyl-benzaldehyde-
iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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